REACTION_SMILES
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[Br-:1].[C:4]([CH3:5])(=[O:6])[c:7]1[c:8]2[c:12]([cH:13][cH:14][cH:15]1)[CH2:11][CH2:10][CH2:9]2.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[CH3:2][Mg+:3]>>[CH3:2][C:4]([CH3:5])([OH:6])[c:7]1[c:8]2[c:12]([cH:13][cH:14][cH:15]1)[CH2:11][CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc2c1CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Type
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product
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Smiles
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CC(C)(O)c1cccc2c1CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |